1,3-Hexadiene, 3-ethyl-2,5-dimethyl-
CAS No.: 62338-07-2
Cat. No.: VC20523223
Molecular Formula: C10H18
Molecular Weight: 138.25 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 62338-07-2 |
|---|---|
| Molecular Formula | C10H18 |
| Molecular Weight | 138.25 g/mol |
| IUPAC Name | 3-ethyl-2,5-dimethylhexa-1,3-diene |
| Standard InChI | InChI=1S/C10H18/c1-6-10(9(4)5)7-8(2)3/h7-8H,4,6H2,1-3,5H3 |
| Standard InChI Key | RDFFKERPGUXBGR-UHFFFAOYSA-N |
| Canonical SMILES | CCC(=CC(C)C)C(=C)C |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound’s IUPAC name, 3-ethyl-2,5-dimethylhexa-1,3-diene, reflects its six-carbon backbone with double bonds at positions 1 and 3. Substituents include an ethyl group at position 3 and methyl groups at positions 2 and 5. The conjugated diene system () and alkyl branching create a sterically hindered yet stabilized structure.
Table 1: Key Identifiers of 1,3-Hexadiene, 3-ethyl-2,5-dimethyl-
| Property | Value | Source |
|---|---|---|
| CAS No. | 62338-07-2 | |
| Molecular Formula | ||
| Molecular Weight | 138.25 g/mol | |
| IUPAC Name | 3-ethyl-2,5-dimethylhexa-1,3-diene | |
| Canonical SMILES | CCC(=CC(C)C)C(=C)C | |
| PubChem CID | 549065 |
The SMILES string (CCC(=CC(C)C)C(=C)C) encodes the connectivity, confirming the positions of double bonds and substituents. Hyperconjugation from alkyl groups stabilizes the molecule by delocalizing electron density across the conjugated system.
Stereochemical Considerations
While stereoisomerism is theoretically possible due to the double bonds, no specific data on geometric or optical isomers are available in the literature. Computational models predict a low-energy s-cis conformation for the conjugated diene system, minimizing steric clashes between substituents.
Synthesis and Purification
Synthetic Routes
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Dehydration of alcohols: Acid-catalyzed elimination of vicinal diols.
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Wittig reactions: Coupling of aldehydes with ylides.
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Cross-metathesis: Olefin exchange using Grubbs catalysts.
The ethyl and methyl substituents suggest a potential precursor such as 3-ethyl-2,5-dimethylhex-3-en-1-ol, though this hypothesis requires experimental validation.
Purification Challenges
Physicochemical Properties
Thermodynamic Stability
The conjugated diene system and alkyl substituents confer thermodynamic stability via hyperconjugation and inductive effects. Calculated Gibbs free energy of formation () and enthalpy () data for similar dienes suggest moderate stability, though values specific to this compound are unavailable.
Spectral Characteristics
Mass Spectrometry: While no experimental spectra are available for CAS 62338-07-2, analogous dienes exhibit fragmentation patterns dominated by allylic cleavage and retro-Diels-Alder reactions .
IR Spectroscopy: Expected absorption bands include near 1650 cm and (sp) near 3100 cm.
Reactivity and Functionalization
Electrophilic Additions
The conjugated diene undergoes regioselective electrophilic additions (e.g., bromination, hydrohalogenation) at the more substituted double bond. For example, protonation at C3 generates a stabilized allylic carbocation, favoring Markovnikov addition.
Cycloadditions
The compound is a candidate for Diels-Alder reactions, acting as a diene with electron-deficient dienophiles (e.g., maleic anhydride). The steric bulk of substituents may slow reaction kinetics but enhance endo selectivity.
Hydrogenation
Catalytic hydrogenation (e.g., ) would saturate the double bonds to yield 3-ethyl-2,5-dimethylhexane. Partial hydrogenation to mono-enes is feasible under controlled conditions.
Analytical and Computational Tools
Mass Molarity Calculations
For laboratory use, the molecular weight (138.25 g/mol) enables preparation of solutions via the formula:
This is critical for standardizing reagents in kinetic studies.
QSAR Modeling
Descriptors like the McGowan volume (129.07 mL/mol) and octanol-water partition coefficient () predict environmental mobility and bioavailability .
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